molecular formula C12H14O4 B043978 Methyl 5-allyl-3-methoxysalicylate CAS No. 85614-43-3

Methyl 5-allyl-3-methoxysalicylate

Cat. No. B043978
CAS RN: 85614-43-3
M. Wt: 222.24 g/mol
InChI Key: LYSUGZLJKRSLHM-UHFFFAOYSA-N
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Description

Methyl 5-allyl-3-methoxysalicylate is a chemical compound with potential relevance in various fields due to its chemical structure and properties. Although direct studies on Methyl 5-allyl-3-methoxysalicylate are limited, research on similar compounds can provide valuable insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as 5-allyl-2'-methoxy-9-oxo-6,7-benzomorphan, involves complex reactions, including pyrolysis and dequaternization processes, which could be adapted for synthesizing Methyl 5-allyl-3-methoxysalicylate (Ahmed, Saucier, & Monković, 1975).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through spectral and microanalytical data, as well as X-ray single crystal analysis. These techniques can elucidate the planar trigonal coordination and bond lengths, providing insights into the molecular structure of Methyl 5-allyl-3-methoxysalicylate (Ahmed, Saucier, & Monković, 1975).

Scientific Research Applications

“Methyl 5-allyl-3-methoxysalicylate” is a chemical compound with the molecular formula C12H14O4 . It appears as a white to almost white powder or crystal . Here are some of its known applications:

  • Synthesis of Fallypride : Fallypride is a high-affinity dopamine D2/D3 receptor antagonist used in medical research . Methyl 5-allyl-3-methoxysalicylate is used as a reactant in the synthesis of Fallypride .

  • Enterobactin Scaffolds : Enterobactin is a high-affinity siderophore that scavenges iron from the host environment and is produced by many bacteria. Methyl 5-allyl-3-methoxysalicylate is used in the synthesis of enterobactin scaffolds .

  • Allylic Amines : Allylic amines are organic compounds that contain an amine functional group attached to an allylic carbon, a carbon adjacent to a C=C double bond. They are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Methyl 5-allyl-3-methoxysalicylate is used in the synthesis of allylic amines .

“Methyl 5-allyl-3-methoxysalicylate” is a chemical compound with the molecular formula C12H14O4 . It appears as a white to almost white powder or crystal . Here are some of its known applications:

  • Synthesis of Fallypride : Fallypride is a high-affinity dopamine D2/D3 receptor antagonist used in medical research . Methyl 5-allyl-3-methoxysalicylate is used as a reactant in the synthesis of Fallypride .

  • Enterobactin Scaffolds : Enterobactin is a high-affinity siderophore that scavenges iron from the host environment and is produced by many bacteria. Methyl 5-allyl-3-methoxysalicylate is used in the synthesis of enterobactin scaffolds .

  • Allylic Amines : Allylic amines are organic compounds that contain an amine functional group attached to an allylic carbon, a carbon adjacent to a C=C double bond. They are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Methyl 5-allyl-3-methoxysalicylate is used in the synthesis of allylic amines .

Safety And Hazards

Methyl 5-allyl-3-methoxysalicylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

methyl 2-hydroxy-3-methoxy-5-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)11(13)10(7-8)15-2/h4,6-7,13H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSUGZLJKRSLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234843
Record name Methyl 5-allyl-3-methoxysalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-allyl-3-methoxysalicylate

CAS RN

85614-43-3
Record name Methyl 2-hydroxy-3-methoxy-5-(2-propen-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85614-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-allyl-3-methoxysalicylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085614433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-allyl-3-methoxysalicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-allyl-3-methoxysalicylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
II Roslan, H Zhang, KH Ng, S Jaenicke… - … Synthesis & Catalysis, 2021 - Wiley Online Library
… Eugenyl methyl ether, eugenol and methyl 5-allyl-3-methoxysalicylate gave the major products 17, 18 and 19, respectively, in moderate yields whereas good yields of tetra-substituted 1-…
Number of citations: 4 onlinelibrary.wiley.com
T Zheng, JL Bullock, EM Nolan - Journal of the American …, 2012 - ACS Publications
… We selected methyl 5-allyl-3-methoxysalicylate 19 as a starting material because of its commercial availability. This precursor was demethylated using BBr 3 in the presence of DIPEA to …
Number of citations: 113 pubs.acs.org
X Cui, K Junge, X Dai, C Kreyenschulte… - ACS central …, 2017 - ACS Publications
… In this respect, lignin-derived alkenes such as eugenol (2r), 4-allylanisole (2s), 4-allyl-1,2-dimethoxybenzene (2t), and methyl 5-allyl-3-methoxysalicylate (2u) reacted in excellent yields (…
Number of citations: 132 pubs.acs.org
G Wang, C Xu, L Wang, W Liu - Dalton Transactions, 2018 - pubs.rsc.org
… 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and methyl 5-allyl-3-methoxysalicylate were purchased from Adamas Reagent, Ltd. All the epoxides were bought from Sigma-Aldrich, Korea, …
Number of citations: 27 pubs.rsc.org

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